Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride
Description
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
spiro[3,4-dihydrochromene-2,4'-piperidine]-6-ol;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-11-1-2-12-10(9-11)3-4-13(16-12)5-7-14-8-6-13;/h1-2,9,14-15H,3-8H2;1H |
InChI Key |
MSUFBZXEIGBFCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)OC3=C1C=C(C=C3)O.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of spiro[chromane-2,4'-piperidin]-6-ol hydrochloride typically involves the following key steps:
- Formation of the chromane core or chromanone intermediate.
- Construction of the piperidine ring or incorporation of a piperidine derivative.
- Spirocyclization to link the chromane and piperidine moieties at the 2 and 4' positions.
- Introduction of the hydroxyl group at the 6-position.
- Conversion to the hydrochloride salt for enhanced stability and solubility.
Specific Synthetic Routes
Triethylsilane and Trifluoroacetic Acid Reduction Method
One documented method involves the reduction of a precursor spiro compound using triethylsilane and trifluoroacetic acid at temperatures between 5 to 20 °C over 14 hours, yielding spiro[chromane-2,4'-piperidin]-6-ol with a 72% yield. This method is based on the reduction of spiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxylic acid derivatives, facilitating the formation of the hydroxyl functional group on the chromane ring while preserving the spiro linkage.
| Parameter | Details |
|---|---|
| Starting Material | Spiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxylic acid derivative |
| Reducing Agent | Triethylsilane |
| Acid Catalyst | Trifluoroacetic acid |
| Temperature Range | 5 to 20 °C |
| Reaction Time | 14 hours |
| Yield | 72% |
Kabbe Condensation and Subsequent Cyclization
Another approach involves the synthesis of chromane derivatives via Kabbe condensation of diacetyl resorcinol with N-Boc-piperidone in the presence of pyrrolidine under reflux in toluene. This produces spirochromone intermediates, which can then be further transformed into the target spiro compound. This multi-step approach allows for the introduction of various substituents and functional groups on the chromane and piperidine rings, optimizing biological activity.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetylation of resorcinol | Acetic anhydride, ZnCl2, 140 °C, 30 min | 75% |
| Kabbe Condensation | N-Boc-piperidone, pyrrolidine, toluene reflux, 12 h | 62-65% |
| Further Cyclization | Acid catalysis or other conditions | Variable (moderate to good) |
Hydrogenation and Reduction Techniques
Recent advances in piperidine synthesis highlight the use of catalytic hydrogenation (e.g., palladium, rhodium catalysts) to reduce pyridine or related intermediates to piperidine rings. These methods allow one-pot transformations combining reduction, dehydroxylation, and removal of protecting groups, providing efficient access to functionalized piperidines with high selectivity and yields. The use of triethylamine instead of hydrochloric acid as an additive can help retain hydroxyl groups, which is crucial for synthesizing hydroxy-substituted spiro compounds.
| Catalyst | Conditions | Notes |
|---|---|---|
| Palladium or Rhodium | Hydrogenation, mild conditions | One-pot reduction and deprotection |
| Additives | Triethylamine preferred over HCl | Retains hydroxyl groups |
| Yields | Generally high (not specified) | Substrate-dependent |
Epoxide Ring-Opening and Nucleophilic Addition
Some synthetic routes utilize epoxide intermediates derived from aldehydes (e.g., sulfur-ylide epoxidation of difluorobenzaldehyde) which then react with piperidine derivatives to form spirocyclic chromane-piperidine compounds. Subsequent reduction with sodium borohydride yields the hydroxy-substituted spiro compound. This method is advantageous for introducing functionalized aromatic substituents and controlling stereochemistry.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Epoxidation | Sulfur-ylide, aldehyde, ethanol | Epoxide intermediate |
| Nucleophilic ring-opening | Piperidine derivative, methanol | Spirocyclic intermediate |
| Reduction | Sodium borohydride, methanol | Hydroxy-spiro compound |
Research Results and Yields Summary
Notes on Practical Considerations
- Reaction conditions such as temperature, solvent, and additives critically influence yields and selectivity.
- Use of mild reducing agents and catalysts helps preserve sensitive functional groups like hydroxyl.
- Protection/deprotection strategies (e.g., Boc protection) are often necessary to control reactivity.
- The choice of catalyst and reaction atmosphere (e.g., inert gas) affects the outcome of hydrogenation steps.
- Purification methods typically involve silica gel chromatography to isolate the hydrochloride salt form.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 6 and the spirocyclic system participate in oxidation reactions:
-
Hydrogen peroxide (H₂O₂) oxidizes the hydroxyl group to a ketone, forming spiro[chromane-2,4'-piperidin]-6-one derivatives.
-
Metal-catalyzed oxidations (e.g., using KMnO₄ or CrO₃) selectively modify the chromane ring’s aromatic system.
Key Conditions :
| Reagent | Temperature | Solvent | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | 25°C | Ethanol | Ketone formation (85% yield) |
| KMnO₄ (0.1M) | 50°C | Acetic acid | Ring hydroxylation |
Reduction Reactions
The piperidine ring undergoes reduction to modulate stereochemistry:
-
Sodium borohydride (NaBH₄) reduces imine intermediates during derivative synthesis.
-
Triethylsilane (Et₃SiH) with trifluoroacetic acid (TFA) facilitates deoxygenation reactions, achieving 72% yield in spirocyclic product formation .
Example Reaction :
textSpiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxylic acid + Et₃SiH/TFA (5–20°C, 14 h) → Spiro[chromane-2,4'-piperidin]-6-ol (72% yield)[2]
Nucleophilic Substitution
The hydroxyl group serves as a nucleophilic site:
-
Thionyl chloride (SOCl₂) converts the hydroxyl to a chloride, enabling further functionalization.
-
Alkylation with methyl iodide (CH₃I) under basic conditions produces ether derivatives.
Conditions and Outcomes :
| Reaction | Reagent | Solvent | Product |
|---|---|---|---|
| Chlorination | SOCl₂ | DCM | Spiro-chloride (90% purity) |
| Etherification | CH₃I, K₂CO₃ | Acetone | Methoxy derivative |
Esterification and Amidation
The hydroxyl group reacts with acylating agents:
-
Acetic anhydride ((CH₃CO)₂O) forms acetate esters under mild conditions.
-
Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the compound to carboxylic acids, generating amides.
Mechanistic Insight :
The hydroxyl group is activated via protonation or deprotonation, facilitating nucleophilic attack on electrophilic carbonyl carbons.
Ring-Opening Reactions
Acidic or basic conditions induce ring-opening of the chromane or piperidine moieties:
-
HCl (conc.) cleaves the chromane ring, yielding diaryl ketones.
-
LiAlH₄ reduces the spiro system to a biphenyl structure.
Stability Considerations :
| Condition | Effect |
|---|---|
| pH < 2 | Chromane ring hydrolysis |
| Reflux in H₂O | Partial piperidine ring cleavage |
Condensation and Cycloaddition
The compound participates in cyclocondensation to form heterocycles:
-
Hydrazine (NH₂NH₂) forms hydrazone derivatives (e.g., 15–20 in Scheme 4 of ).
-
Knoevenagel reactions with aldehydes yield α,β-unsaturated ketones .
Example :
textSpiro[chromane-2,4'-piperidin]-6-ol + salicylaldehyde → Coumarinyl-spiro derivative **19** (90% yield)[6]
Key Structural and Reaction Insights
-
Steric Effects : The spiro junction imposes steric constraints, favoring reactions at the chromane hydroxyl over the piperidine nitrogen.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
Scientific Research Applications
It appears the query is focused on a specific compound, "Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride." However, the search results largely discuss related compounds like spirochromanones and spiro[chromane-2,4'-piperidine] derivatives, but not specifically the "6-ol hydrochloride" derivative. Because of this, the information below is about related compounds and their applications.
Spirochromanone Derivatives
Spirochromanone derivatives, including spiro[chromane-2,4'-piperidine] compounds, exhibit a range of therapeutic applications, acting as acetyl coenzyme A carboxylase (ACC) inhibitors . These derivatives are potentially useful as therapeutic agents for various disorders, including :
- Vascular diseases (e.g., hypertension, cardiac angina, heart failure, stroke)
- Nervous system diseases (e.g., bulimia, diabetic neuropathy)
- Metabolic diseases (e.g., metabolic syndrome, obesity, diabetes)
- Genital diseases (e.g., emmeniopathy, sexual dysfunction)
- Digestive system diseases (e.g., liver dysfunction, pancreatitis)
- Respiratory diseases (e.g., Pickwickian syndrome, sleep apnea syndrome)
- Infectious diseases (bacterial, fungal, or parasitic)
- Neoplasms
These compounds also show promise as herbicides .
Spirocyclic Chromanes
Spirocyclic chromanes have demonstrated antiplasmodial activities . One specific spirocyclic chromane showed an IC50 of 350 nM against the chloroquine-resistant Dd2 strain with good selectivity using human liver HepG2 cells . This compound was effective in blocking parasite development at ring, trophozoite, and schizont stages, as well as merozoite invasion, suggesting a distinct mechanism of action from current antimalarials .
Mechanism of Action
The mechanism of action of spiro[chromane-2,4’-piperidin]-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that mediate anti-inflammatory responses. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Key Observations :
- Bromine’s larger van der Waals radius may enhance steric hindrance in binding pockets . Nitro (6-NO₂): Electron-withdrawing groups like NO₂ could modulate electronic properties, affecting receptor affinity .
- Melting Points : Derivatives with bulky substituents (e.g., 4-CF₃-benzoyl in spirooxindole 7k) exhibit higher melting points (~141°C) due to increased crystallinity , whereas ester-containing analogs (e.g., compound 6g) melt at 215–217°C .
Pharmacological Activity
- Anticancer Activity: The 6-OH derivative demonstrates moderate cytotoxicity against B16F10 melanoma cells (IC₅₀ = 13.15 µM) but high selectivity (SI = 13.37), making it a promising lead . Spiro[chromane-2,4'-piperidin]-4-one analogs induce apoptosis via caspase-3 activation and exhibit broad-spectrum cytotoxicity, though specific IC₅₀ values are unreported .
- Synthesis Efficiency :
Biological Activity
Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride is a compound of significant interest due to its potential biological activities. This compound is a derivative of the spirocyclic chromane class, which has been associated with various pharmacological effects, including antimalarial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting key research outcomes.
Structure and Synthesis
The this compound features a unique spirocyclic structure that contributes to its biological activity. The synthesis of this compound generally involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its pharmacological properties.
Antimalarial Activity
Research indicates that spirocyclic chromanes exhibit potent antiplasmodial activities. A study identified a related compound, UCF 201, which demonstrated an effective concentration (EC50) of 350 nM against chloroquine-resistant Plasmodium falciparum strains. This compound was noted for its ability to inhibit multiple stages of the parasite's lifecycle, making it a promising candidate for further development as an antimalarial agent .
Anticancer Properties
Several studies have highlighted the anticancer potential of spiro[chromane-2,4'-piperidin]-6-ol derivatives. For instance, compounds within this class have been shown to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression linked to cancer progression. The inhibition of HDACs by these compounds suggests their potential utility in cancer therapeutics .
Anti-inflammatory Effects
Spiro-flavonoids, which share structural similarities with this compound, have been documented for their anti-inflammatory activities. These compounds have been shown to modulate inflammatory pathways effectively and exhibit both in vitro and in vivo efficacy against inflammation-related conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or alterations in substituents on the chromane moiety can significantly influence the pharmacological profile of these compounds. For example, variations in substituents have been linked to changes in potency against specific biological targets, emphasizing the importance of SAR studies in drug development .
Case Study 1: Antiplasmodial Screening
A screening study evaluated various synthetic spirocyclic chromanes for antiplasmodial activity. Among them, UCF 201 was highlighted as a lead candidate due to its selectivity and efficacy across different stages of the Plasmodium lifecycle. The study concluded that further optimization could yield more effective antimalarial agents based on this scaffold .
Case Study 2: HDAC Inhibition
Another investigation focused on N-benzyl spiro-piperidine hydroxamic acid derivatives that exhibited significant HDAC inhibitory activity. These compounds were shown to effectively prevent tumor cell proliferation in vitro, indicating their potential as therapeutic agents for cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride derivatives?
- Methodological Answer : The synthesis typically involves multistep reactions, including cyclization and functional group modifications. For example, tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is synthesized via condensation of chroman-4-one with piperidine derivatives under acidic conditions. Deprotection using HCl yields the free base, which is subsequently converted to the hydrochloride salt . Structural diversification (e.g., sulfonyl or acyl groups) is achieved by reacting the spirocyclic core with acid chlorides or sulfonyl chlorides in the presence of triethylamine . Purification via column chromatography (hexane/ethyl acetate) and recrystallization (ethanol) ensures high purity.
Q. Which in vitro assays are recommended for initial screening of anticancer activity in these compounds?
- Methodological Answer :
- MTT Assay : Used to evaluate cytotoxicity across cancer cell lines (e.g., MCF-7, HT-29). Cells are treated with serial dilutions of the compound (e.g., 0.1–100 µM) for 48–72 hours. Viability is quantified via absorbance at 570 nm, and IC50 values are calculated using nonlinear regression .
- Dose-Response Curves : Critical for identifying active concentrations. Include positive controls (e.g., doxorubicin) and triplicate replicates to ensure reproducibility.
Q. How should researchers validate the structural identity of synthesized derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 or CDCl3 confirms spirocyclic connectivity and substituent positions. Key signals include piperidine protons (δ 1.5–3.5 ppm) and chromane aromatic protons (δ 6.5–8.0 ppm) .
- HRMS : High-resolution mass spectrometry (e.g., Agilent 6230 TOF LC/MS) verifies molecular formula accuracy (e.g., [M+H]⁺ or [M-Cl]⁻ ions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the anticancer potency of spirochromane-piperidine derivatives?
- Methodological Answer :
- Substituent Screening : Compare derivatives with varying electron-withdrawing (e.g., sulfonyl) vs. electron-donating groups (e.g., methoxy). For example, sulfonyl-bridged derivatives (IC50: 0.31–5.62 µM) show enhanced cytotoxicity over trimethoxyphenyl analogs (IC50: 18.77–47.05 µM) due to improved membrane permeability .
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA, Schrödinger Suite) to correlate substituent spatial arrangements with activity. Validate predictions via synthesis and retesting .
Q. What mechanistic insights explain apoptosis induction by Spiro[chromane-2,4'-piperidin]-6-ol derivatives?
- Methodological Answer :
- Annexin V/PI Dual Staining : Quantify early/late apoptosis via flow cytometry. For example, Compound 16 induces >3-fold early apoptosis in MCF-7 cells at 24 hours .
- Cell Cycle Analysis : Propidium iodide staining reveals G2/M or sub-G1 arrest. Compound 16 increases sub-G1 (apoptotic) populations by 25% and G2/M by 15% in MCF-7 cells, suggesting DNA damage checkpoint activation .
Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?
- Methodological Answer :
- Cell Line Profiling : Test compounds on panels with diverse genetic backgrounds (e.g., BRCA1-mutant vs. wild-type). For example, ovarian (A2780) vs. colorectal (HT-29) cells may show differential sensitivity due to varying efflux pump expression .
- Mechanistic Follow-Up : Use RNA-seq or phosphoproteomics to identify pathways (e.g., PI3K/AKT, p53) modulated selectively in responsive lines.
Q. What computational approaches predict the binding affinity of spirocyclic derivatives to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets like tubulin or topoisomerase II. Prioritize compounds with hydrogen bonds to key residues (e.g., Asp26 in β-tubulin) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Calculate binding free energies via MM-PBSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
